Cas no 2091699-92-0 (5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine)

5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring both pyrrole and pyrazole moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its bifunctional structure allows for further derivatization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of reactive amine and heteroaromatic groups enhances its utility as a building block for constructing complex scaffolds. This compound exhibits potential in ligand design for metal coordination and as a precursor for agrochemical or pharmaceutical active ingredients. Its stability and synthetic accessibility contribute to its value in research and industrial applications.
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine structure
2091699-92-0 structure
Product name:5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
CAS No:2091699-92-0
MF:C7H8N4
MW:148.16522026062
CID:6245986
PubChem ID:136313112

5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
    • EN300-1296411
    • 2091699-92-0
    • Inchi: 1S/C7H8N4/c8-5-4-10-11-7(5)6-2-1-3-9-6/h1-4,9H,8H2,(H,10,11)
    • InChI Key: LKRDPEMANYQYSE-UHFFFAOYSA-N
    • SMILES: N1C=CC=C1C1=C(C=NN1)N

Computed Properties

  • Exact Mass: 148.074896272g/mol
  • Monoisotopic Mass: 148.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.5Ų
  • XLogP3: 0

5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1296411-0.05g
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
0.05g
$1068.0 2023-05-23
Enamine
EN300-1296411-5.0g
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
5g
$3687.0 2023-05-23
Enamine
EN300-1296411-2.5g
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
2.5g
$2492.0 2023-05-23
Enamine
EN300-1296411-0.5g
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
0.5g
$1221.0 2023-05-23
Enamine
EN300-1296411-1.0g
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
1g
$1272.0 2023-05-23
Enamine
EN300-1296411-250mg
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
250mg
$1170.0 2023-09-30
Enamine
EN300-1296411-500mg
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
500mg
$1221.0 2023-09-30
Enamine
EN300-1296411-50mg
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
50mg
$1068.0 2023-09-30
Enamine
EN300-1296411-1000mg
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
1000mg
$1272.0 2023-09-30
Enamine
EN300-1296411-0.1g
5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine
2091699-92-0
0.1g
$1119.0 2023-05-23

Additional information on 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine

5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine (CAS No. 2091699-92-0): A Versatile Heterocyclic Compound for Pharmaceutical Research

The compound 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine (CAS No. 2091699-92-0) represents an intriguing heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. This pyrrole-pyrazole hybrid molecule combines two privileged pharmacophores, making it a valuable scaffold for the development of novel therapeutic agents. With the increasing demand for heterocyclic compounds in drug design, this particular amine derivative offers unique opportunities for structure-activity relationship studies.

Chemically classified as a fused heterocyclic amine, 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine features a pyrazole ring substituted at the 4-position with an amino group and at the 5-position with a pyrrole moiety. This distinctive architecture contributes to its potential as a versatile building block in organic synthesis. Researchers particularly value its hydrogen bonding capacity and metal coordination properties, which are crucial for developing targeted molecular interactions in pharmaceutical applications.

The synthesis of 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions that carefully construct the pyrrole-pyrazole framework. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. The compound's moderate polarity and balanced lipophilicity make it particularly interesting for drug discovery programs aiming to optimize bioavailability and blood-brain barrier penetration.

In pharmaceutical research, 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine serves as a key intermediate for developing kinase inhibitors, GPCR modulators, and enzyme-targeting drugs. Its structural features allow for diverse modifications, enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. Recent publications highlight its potential in addressing neurodegenerative diseases and metabolic disorders, two of the most pressing healthcare challenges today.

The compound's electronic properties and conformational flexibility also make it valuable in materials science applications. Researchers are exploring its use in developing organic semiconductors and molecular sensors, particularly for biomarker detection systems. This dual applicability in both life sciences and advanced materials demonstrates the compound's interdisciplinary significance.

Quality control of 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine requires rigorous analytical characterization, typically employing HPLC, mass spectrometry, and NMR spectroscopy. The compound's stability profile suggests good storage conditions at room temperature when protected from moisture and light, an important consideration for research laboratories and pharmaceutical development facilities.

Market trends indicate growing demand for specialized heterocyclic building blocks like 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine, driven by increased investment in small molecule therapeutics and precision medicine. Suppliers are responding with improved scale-up processes and custom synthesis options to meet diverse research needs. The compound's intellectual property landscape shows active patent activity, particularly in cancer therapeutics and CNS drug discovery.

For researchers working with 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine, proper handling procedures and safety precautions should always be followed, despite its classification as a non-hazardous research chemical. Standard laboratory practices including the use of personal protective equipment are recommended when handling this or any other organic compound in powder form.

Future research directions for 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine derivatives may explore their potential in antiviral therapies and immunomodulation, areas of particular interest in the post-pandemic research landscape. The compound's structural versatility positions it well for addressing emerging therapeutic needs in infectious diseases and immune system disorders.

In conclusion, 5-(1H-pyrrol-2-yl)-1H-pyrazol-4-amine (CAS No. 2091699-92-0) represents a valuable chemical entity with broad potential across multiple scientific disciplines. Its unique molecular architecture continues to inspire innovative applications in drug discovery and functional materials, making it a compound of enduring interest to the scientific community.

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